N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
Description
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 2,4-dimethoxyphenyl substituent on the amide nitrogen and a phenyl group at the 3-position of the pyrrolidine ring.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-8-9-17(18(12-16)24-2)20-19(22)21-11-10-15(13-21)14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKSIWAVVSXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with an amine to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product. The use of catalysts and controlled reaction environments ensures efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with bacterial RNA polymerase. This compound binds to the switch region of the enzyme, inhibiting its function and thereby preventing bacterial RNA synthesis . This inhibition leads to the suppression of bacterial growth and replication, making it a potent antibacterial agent.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide (CAS: 1210367-22-8)
- Structural Differences : This analog replaces the 2,4-dimethoxyphenyl group with a single para-methoxy substituent .
- Reduced electron-donating effects (one methoxy vs. two) may alter electronic interactions with receptors.
Physicochemical Data :
Property Value Molecular Formula C₁₈H₂₀N₂O₂ Molecular Weight 296.4 g/mol SMILES COc1ccc(NC(=O)N2CCC(c3ccccc3)C2)cc1
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
- Structural Differences : Features a dihydropyridine core with a 2-oxo group and a 3-(trifluoromethyl)benzyl substituent .
- Implications :
- The pyridine ring introduces aromaticity and rigidity compared to the pyrrolidine core.
- The trifluoromethyl group enhances electronegativity and metabolic stability but may reduce solubility.
- Key Functional Groups: 2-Oxo group: Could participate in hydrogen bonding or keto-enol tautomerism. Trifluoromethyl: Electron-withdrawing effects may influence binding affinity.
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2)
Piperidine and Benzothiazole Analogs
- N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide ():
- Piperidine core with a benzylidene substituent and trifluoromethylpyridinyloxy group.
- Increased steric bulk and electron-withdrawing properties may limit membrane permeability.
- Benzothiazole Derivatives ():
- Replace pyrrolidine with benzothiazole, altering aromaticity and hydrogen-bonding capacity.
- Example: N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide includes a chlorophenyl group, enhancing hydrophobicity.
Research Implications and Limitations
While structural comparisons highlight differences in electronic properties, solubility, and steric effects, pharmacological data (e.g., binding affinity, pharmacokinetics) are absent in the provided evidence. Further studies should focus on:
In vitro assays to compare receptor binding.
ADMET profiling to assess solubility, metabolic stability, and toxicity.
QSAR modeling to correlate substituent effects with activity.
This analysis underscores the importance of methoxy and fluorinated substituents in modulating drug-like properties, providing a foundation for rational design of pyrrolidine carboxamide derivatives.
Biological Activity
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring, a phenyl group, and a 2,4-dimethoxyphenyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 326.39 g/mol. The compound is classified within the pyrrolidine carboxamide family, known for various pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against Gram-positive bacteria. It has been suggested as a candidate for developing new antibacterial agents, particularly against antibiotic-resistant strains. The mechanism of action involves binding to bacterial RNA polymerase, inhibiting its function and thereby preventing RNA synthesis.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Streptococcus pneumoniae | 16 µg/mL | Potential therapeutic candidate |
| Enterococcus faecalis | 64 µg/mL | Limited effectiveness observed |
The interaction of this compound with bacterial RNA polymerase is pivotal to its antibacterial activity. By binding to the switch region of the enzyme, it disrupts RNA synthesis, which is crucial for bacterial growth and replication. This mechanism positions the compound as a promising lead for further development in combating bacterial infections.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multiple Gram-positive bacteria strains. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections.
- In Silico Studies : Computational docking studies have been conducted to predict the binding affinity of this compound with various targets in bacterial cells. These studies support the hypothesis that its structural features contribute significantly to its biological activity .
- Structure-Activity Relationship (SAR) : Investigations into structural analogs have revealed that modifications in the methoxy groups can influence antibacterial potency. For instance, compounds with additional methoxy substitutions displayed enhanced activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
